N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
- Conventional vs. Microwave Assisted Synthesis : A study highlighted the synthesis of N-substituted 4H-1,2,4-triazole derivatives, including compounds similar to the requested chemical, using both conventional and microwave-assisted methods. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound demonstrated good activity across all three enzymes, suggesting potential therapeutic applications. Molecular docking helped understand the mode of binding with these enzymes (Virk et al., 2018).
Anticancer and Antimicrobial Activities
Modification and Antiproliferative Activities : Another study modified a similar compound by replacing the acetamide group with an alkylurea moiety, leading to derivatives with significant antiproliferative activities against human cancer cell lines and reduced toxicity. This study indicates the potential of these compounds as anticancer agents (Wang et al., 2015).
Antimicrobial Screening : A new series of compounds, including those with structures related to the requested chemical, were synthesized and screened for their antimicrobial activities. These compounds, having a 1,2,4-triazole ring system, were tested against various bacteria and fungi, showcasing their potential as antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds . Pyrrole-containing compounds are known to interact with a variety of biological targets, but without specific studies on this compound, it’s hard to predict its exact targets.
Mode of action
The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds like 1,2,4-triazoles are known to interact with biological systems in a variety of ways, often by binding to enzymes or receptors and modulating their activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-6-17-21-22-19(24(17)23-11-4-5-12-23)27-14-18(25)20-13-15-7-9-16(26-2)10-8-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHHEKOLAVRQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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